molecular formula C8H15NO6 B7805746 N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide CAS No. 6082-29-7

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

Cat. No.: B7805746
CAS No.: 6082-29-7
M. Wt: 221.21 g/mol
InChI Key: MBLBDJOUHNCFQT-OSMVPFSASA-N
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Description

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, commonly known as N-Acetyl-D-galactosamine (GalNAc), is a monosaccharide derivative critical in glycobiology and biochemical research. Its IUPAC name reflects its stereochemistry (2R,3R,4R,5R) and functional groups: a hexan-2-yl backbone with four hydroxyl groups, a ketone at position 1, and an acetamide substituent. This compound is widely used in studies of glycosylation, enzyme substrates, and as a precursor for synthesizing glycoconjugates .

Properties

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBDJOUHNCFQT-OSMVPFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1811-31-0
Record name GalNAc
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Record name beta-D N-Acetylgalactosamine
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Record name N-acetyl-β-D-galactosamine
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Record name N-ACETYL-D-GALACTOSAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the acetylation of hexose derivatives. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer properties .

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 1811-31-0
  • Molecular Formula: C₈H₁₅NO₆
  • Molecular Weight : 221.21 g/mol
  • Solubility : Highly soluble in water (100 mg/mL forms a clear solution) .
  • Applications : Used in glycoprotein synthesis, metabolic pathway studies, and as a dietary supplement in cell culture media .

Comparison with Structural Analogs

Lacto-N-biose

Structure :

  • IUPAC : N-[(2R,3R,4R,5R)-4,5,6-Trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide.
  • Key Differences : Contains an additional β-linked galactose moiety via a glycosidic bond, forming a disaccharide .

Properties :

  • Molecular Weight : Higher (~425 g/mol) due to the added sugar unit.
  • Solubility : Reduced aqueous solubility compared to GalNAc due to increased hydrophobicity from the glycosidic linkage.
  • Applications : Found in human milk oligosaccharides and microbial glycans; used in probiotic research .

Comparison Insight: The disaccharide structure of Lacto-N-biose confers distinct biological roles in host-microbe interactions, unlike the monosaccharide GalNAc, which primarily serves as a building block for larger glycans .

N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide

Structure :

  • IUPAC : Differs from GalNAc by replacing the acetyl group with a hexanamide chain .

Properties :

  • Molecular Weight : 277.31 g/mol.
  • Toxicity : Classified as acute oral toxicity (H302) and skin irritant (H315), unlike the relatively safe GalNAc .

Comparison Insight : The hexanamide chain increases lipophilicity, altering membrane permeability but introducing toxicity risks. This highlights the importance of the acetyl group in GalNAc for biocompatibility .

(2R,3R,4R,5R)-5-Acetamido-6-oxohexane-1,2,3,4-trayl Tetraacetate

Structure :

  • IUPAC : A tetraacetylated derivative of GalNAc with esterified hydroxyl groups .

Properties :

  • Molecular Weight : 407.34 g/mol.
  • Solubility : Lower water solubility due to acetyl groups; soluble in organic solvents like DMSO.
  • Applications : Used in synthetic chemistry for protecting hydroxyl groups during glycosylation reactions .

Comparison Insight : Acetylation enhances stability during chemical synthesis but reduces biological activity compared to unmodified GalNAc .

KU-32

Structure :

  • IUPAC : N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide.
  • Key Differences : Contains a chromen-2-one ring and a methoxy-substituted tetrahydropyran .

Properties :

  • Molecular Weight : ~450 g/mol.
  • Applications : A neuroprotective agent targeting diabetic peripheral neuropathy; functions as a heat shock protein inducer .

Comparison Insight : Unlike GalNAc, KU-32 is a therapeutic small molecule with a complex heterocyclic structure, demonstrating how acetamide groups can be integrated into diverse pharmacological scaffolds .

Stereochemical Variants

Example :

  • N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide (CAS 19817-88-0) differs from GalNAc by the stereochemistry at position 4 (S vs. R) .

Impact :

  • Altered hydrogen bonding and 3D conformation reduce binding affinity to GalNAc-specific lectins and enzymes .

Research Findings and Implications

Structure-Activity Relationships : The acetamide group in GalNAc is crucial for enzyme recognition (e.g., glycosyltransferases), while modifications like acylation or glycosylation alter substrate specificity .

Toxicity Profile : Short acyl chains (e.g., acetyl in GalNAc) minimize toxicity compared to longer chains (e.g., hexanamide), which disrupt membrane integrity .

Therapeutic Potential: Complex analogs like KU-32 demonstrate that acetamide-containing compounds can be optimized for drug development through structural diversification .

Biological Activity

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, commonly referred to as an amino sugar derivative of galactose, has garnered attention for its biological activities. This compound is significant in various biochemical pathways and has implications in medical research.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅NO₆
  • CAS Number : 1811-31-0
  • Molecular Weight : 191.21 g/mol

Biological Significance

This compound plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is involved in the following biological activities:

  • Glycosylation : This compound is typically the first monosaccharide that connects to serine or threonine residues during O-glycosylation processes. This is critical for protein folding and stability.
  • Cell Signaling : Its derivatives are known to participate in intercellular communication and influence various signaling pathways.
  • Antimicrobial Activity : Some studies suggest that compounds similar to N-acetyl-D-galactosamine exhibit antimicrobial properties.

Case Study 1: Glycoprotein Synthesis

A study investigated the role of N-acetyl-D-galactosamine in the synthesis of glycoproteins. The results indicated that the presence of this compound significantly enhanced the glycosylation efficiency of proteins in cell cultures. This finding underscores its importance in therapeutic protein production.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of related compounds showed that N-acetyl-D-galactosamine derivatives exhibited inhibitory effects against specific bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis.

Data Table: Biological Activities

Activity TypeDescriptionReference
GlycosylationEnhances protein glycosylation efficiency
Cell SignalingInvolved in intercellular communication
Antimicrobial ActivityExhibits inhibitory effects against bacteria

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide?

  • Methodology : The compound is typically synthesized via regioselective acetylation of a carbohydrate precursor. For example, N-acetyl-D-galactosamine derivatives are prepared by reacting D-galactosamine with acetic anhydride under controlled pH (8–9) and low temperatures (0–5°C) to prevent over-acetylation. Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization using ethanol/water mixtures .
  • Key Parameters : pH control, temperature, and stoichiometric ratios are critical to avoid side reactions (e.g., hydrolysis or polymerization).

Q. How is the stereochemical configuration of this compound verified experimentally?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection to confirm the (2R,3R,4R,5R) configuration. Complementary techniques include X-ray crystallography for absolute configuration determination or NOESY NMR to analyze spatial proximity of hydroxyl groups .
  • Data Interpretation : Compare retention times with known standards and analyze coupling constants in 1H^1H-NMR (e.g., J2,3J_{2,3} and J3,4J_{3,4} values for vicinal diols).

Q. What are the critical safety considerations for handling this compound in the laboratory?

  • Hazard Mitigation : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the compound interact with carbohydrate-binding proteins, and what experimental designs are suitable for studying these interactions?

  • Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity to lectins (e.g., galectins). For example, immobilize the compound on a CM5 chip and measure binding kinetics with recombinant human galectin-3. Competitive assays using free D-galactose as an inhibitor validate specificity .
  • Data Analysis : Fit SPR sensograms to a 1:1 Langmuir model to calculate KDK_D, konk_{on}, and koffk_{off}.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., α-amylase vs. β-galactosidase) may arise from buffer conditions (pH, ionic strength) or assay interference by hydroxyl groups. Control experiments should include:

  • Buffer standardization (e.g., Tris-HCl vs. phosphate).
  • Use of boronic acid additives to stabilize tetrahedral intermediates in glycosidase assays .
    • Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map hydrolysis pathways. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model degradation kinetics. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification .
  • Output Metrics : Activation energy (EaE_a) for hydrolysis and Arrhenius plots extrapolate shelf-life under standard conditions.

Q. What chromatographic techniques optimize separation of diastereomers during scale-up synthesis?

  • Methodology : Use reversed-phase HPLC with a C18 column and ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to resolve acetylated diastereomers. Gradient elution (5–30% acetonitrile in 20 min) improves peak resolution. For preparative scales, switch to hydrophilic interaction chromatography (HILIC) with a silica column .
  • Quality Control : Monitor optical rotation ([α]D20_{D}^{20}) and compare to literature values (e.g., +40° for N-acetyl-D-galactosamine ).

Methodological Challenges and Solutions

Challenge Solution Reference
Hydroxyl group interference in MSDerivatize with trimethylsilyl (TMS) groups for ESI-MS analysis.
Low solubility in organic solventsUse DMSO/water co-solvent systems (e.g., 70:30 v/v).
Chirality-dependent bioactivitySynthesize enantiomers via enzymatic resolution (e.g., lipase-catalyzed acetylation).

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